molecular formula C21H25N5O3 B2984923 1-Cyclohexyl-3-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea CAS No. 1021082-79-0

1-Cyclohexyl-3-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea

Cat. No. B2984923
CAS RN: 1021082-79-0
M. Wt: 395.463
InChI Key: YDAGWWWKQXOYTN-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. In

Scientific Research Applications

Anticancer Applications

A series of imidazo[1,2-a]pyrazin-6-yl)ureas demonstrated cytostatic activity against non-small cell lung cancer (NSCLC) cell lines. Selective compounds, including those structurally related to 1-Cyclohexyl-3-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea, exhibited dose-dependent responses in P53-mutant NSCLC cell lines, suggesting their potential in reactivating mutant p53 proteins in cancer therapy (Bazin et al., 2016).

Synthetic Methodologies for Heterocyclic Compounds

In the synthesis of novel heterocyclic compounds, urea derivatives serve as key intermediates. For example, the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides via Ugi reactions showcases the utility of urea derivatives in creating new pseudopeptidic compounds with potential biological activities (Sañudo et al., 2006).

Biological Activities Beyond Anticancer

Urea derivatives, including those related to the compound of interest, have shown a wide range of biological activities. For instance, novel pyrimidine derivatives synthesized from reactions involving urea have been evaluated for their antimicrobial activity, highlighting the versatility of urea compounds in developing new antibacterial agents (Azab et al., 2013).

Mechanistic Studies in Chemical Synthesis

Urea derivatives are instrumental in mechanistic studies within chemical synthesis. The formation of oligomeric and macrocyclic ureas from diamino pyridines, for example, elucidates the cyclization tendencies and preferred conformational structures of these compounds, offering insights into the design of cyclic compounds with enhanced stability and activity (Gube et al., 2012).

properties

IUPAC Name

1-cyclohexyl-3-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3/c1-28-18-9-8-14(17-13-26-19(23-17)10-11-20(25-26)29-2)12-16(18)24-21(27)22-15-6-4-3-5-7-15/h8-13,15H,3-7H2,1-2H3,(H2,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDAGWWWKQXOYTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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